molecular formula C13H18N2O3S2 B4185061 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE

1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE

Cat. No.: B4185061
M. Wt: 314.4 g/mol
InChI Key: YRUFAZBPGNSSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)-4-[(phenylthio)acetyl]piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and a phenylthioacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylthioacetyl Group: The phenylthioacetyl group can be attached through the reaction of the intermediate compound with phenylthioacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-4-[(phenylthio)acetyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylthioacetyl moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-4-[(phenylthio)acetyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the effects of piperazine derivatives on biological systems.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of the piperazine ring allows for interactions with various biological targets, while the methylsulfonyl and phenylthioacetyl groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    1-(Methylsulfonyl)piperazine: Lacks the phenylthioacetyl group, resulting in different chemical and biological properties.

    4-(Phenylthio)acetylpiperazine: Lacks the methylsulfonyl group, which affects its reactivity and applications.

    N-Phenylpiperazine: Contains a phenyl group directly attached to the piperazine ring, leading to different pharmacological activities.

Uniqueness: 1-(Methylsulfonyl)-4-[(phenylthio)acetyl]piperazine is unique due to the combination of the methylsulfonyl and phenylthioacetyl groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-20(17,18)15-9-7-14(8-10-15)13(16)11-19-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUFAZBPGNSSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196364
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.